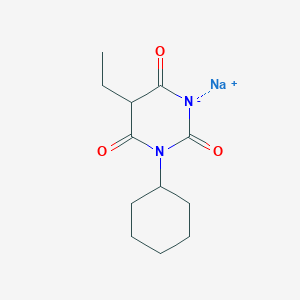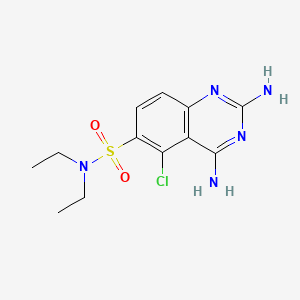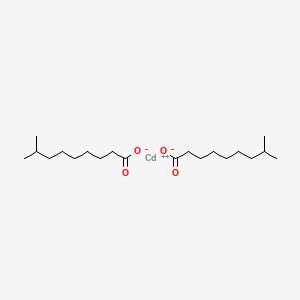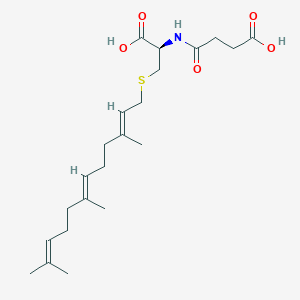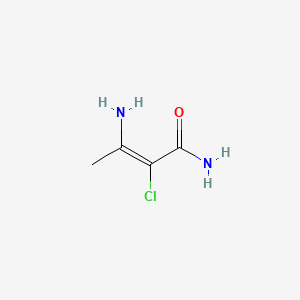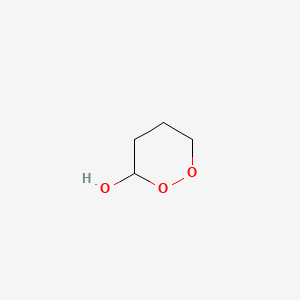
Dioxanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxanol, also known as 1,4-dioxane, is a heterocyclic organic compound with the molecular formula C4H8O2. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is highly soluble in water and is used primarily as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxanol can be synthesized through several methods. One common method involves the reaction of ethylene glycol with ethylene oxide in the presence of an acid catalyst. Another method includes the cyclization of diethylene glycol with sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylene glycol with ethylene oxide under controlled temperature and pressure conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Dioxanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dioxanone and other oxidation products.
Reduction: It can be reduced to form simpler alcohols.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dioxanone and hydroxyacetic acid.
Reduction: Ethylene glycol and other alcohols.
Substitution: Halogenated dioxanes.
Scientific Research Applications
Dioxanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a stabilizer for chlorinated solvents.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the manufacture of adhesives, sealants, and as a solvent in various industrial processes .
Mechanism of Action
Dioxanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved include interactions with various enzymes and proteins, enhancing the solubility and stability of compounds in solution .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another isomer of dioxane with similar solvent properties but different structural characteristics.
Dioxins: A group of chemically related compounds that are environmental pollutants and have different chemical properties and toxicities compared to dioxanol
Uniqueness
This compound is unique due to its high solubility in water and its ability to dissolve a wide range of organic compounds. Its relatively low toxicity compared to dioxins makes it a preferred solvent in various applications .
Properties
CAS No. |
71330-24-0 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
dioxan-3-ol |
InChI |
InChI=1S/C4H8O3/c5-4-2-1-3-6-7-4/h4-5H,1-3H2 |
InChI Key |
JYMYVPSOAXOLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


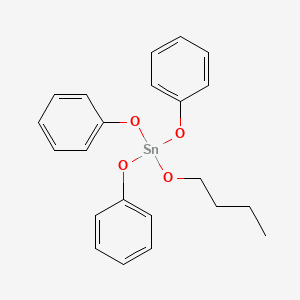

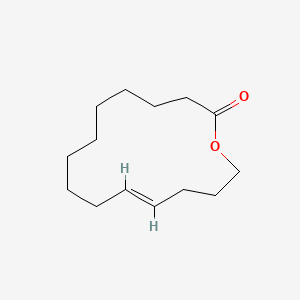
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
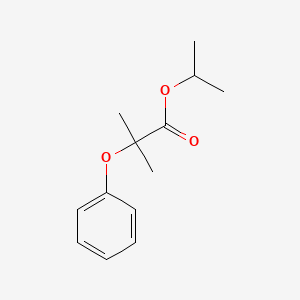
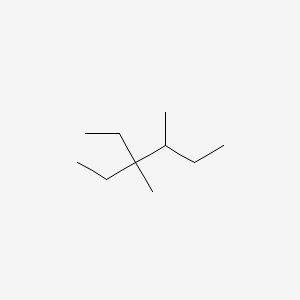
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
